

An In-depth Technical Guide to 4-(2,2,2-Trifluoroethoxy)phenol

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Compound of Interest

Compound Name: 4-(2,2,2-Trifluoroethoxy)phenol

Cat. No.: B151825

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This technical guide provides a comprehensive overview of **4-(2,2,2-Trifluoroethoxy)phenol**, a fluorinated organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, potential synthesis protocols, and its applications, particularly within the pharmaceutical industry.

Chemical Identity and Properties

While a specific CAS number for **4-(2,2,2-Trifluoroethoxy)phenol** is not readily available in public databases, its chemical identity is well-defined by its structure and molecular formula. For the purpose of this guide, the compound will be referenced by its systematic name and other available identifiers. The properties of the closely related isomer, 2-(2,2,2-Trifluoroethoxy)phenol, are also included for comparative purposes where data for the 4-isomer is unavailable.

Table 1: Chemical Identifiers for **4-(2,2,2-Trifluoroethoxy)phenol**

Identifier	Value
Systematic Name	4-(2,2,2-Trifluoroethoxy)phenol
Molecular Formula	C ₈ H ₇ F ₃ O ₂ [1] [2]
Molecular Weight	192.14 g/mol [2]
Monoisotopic Mass	192.03981 Da [1]
InChI	InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2 [1]
InChIKey	CWLQMEMHOVBEGW-UHFFFAOYSA-N [1]
SMILES	C1=CC(=CC=C1O)OCC(F)(F)F [1]
PubChem CID	13085348 [1]

Table 2: Physical and Predicted Properties

Property	Value	Notes
Physical State	Solid	Based on the properties of the 2-isomer.
Melting Point	49-50 °C	Data for the 2-isomer.
Predicted XlogP	2.6 [1]	A measure of lipophilicity.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **4-(2,2,2-Trifluoroethoxy)phenol** are not explicitly published. However, a plausible synthetic route can be inferred from established methods for analogous compounds, such as its ortho-isomer. A common approach involves the etherification of a suitable phenol precursor with a trifluoroethylating agent.

A likely precursor for the synthesis is p-nitrophenol. The synthesis would proceed through the following key steps:

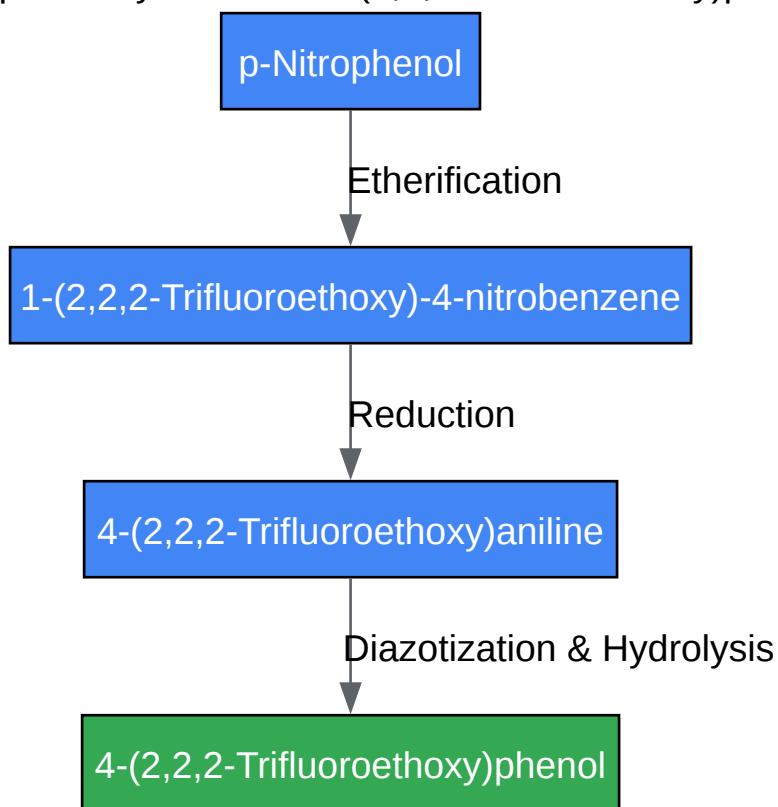
- Etherification: Reaction of p-nitrophenol with a 2,2,2-trifluoroethylating agent.

- Reduction: Reduction of the nitro group to an amine.
- Diazotization: Conversion of the amino group to a diazonium salt.
- Hydrolysis: Hydrolysis of the diazonium salt to yield the final phenol product.

A patented method for the synthesis of the related 2-(2,2,2-trifluoroethoxy)phenol involves the reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction and diazotization[3][4].

The following diagram illustrates a probable synthetic workflow for **4-(2,2,2-Trifluoroethoxy)phenol**.

Proposed Synthesis of 4-(2,2,2-Trifluoroethoxy)phenol



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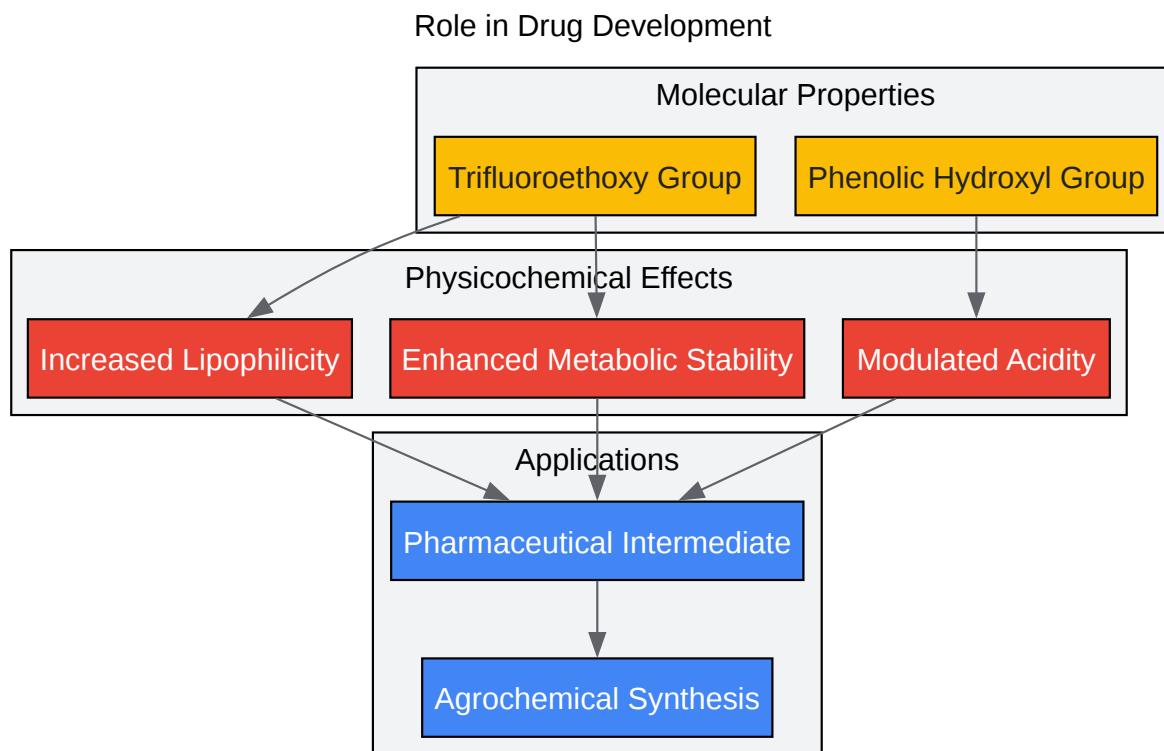
Caption: Proposed synthetic pathway for **4-(2,2,2-Trifluoroethoxy)phenol**.

Applications in Drug Development and Medicinal Chemistry

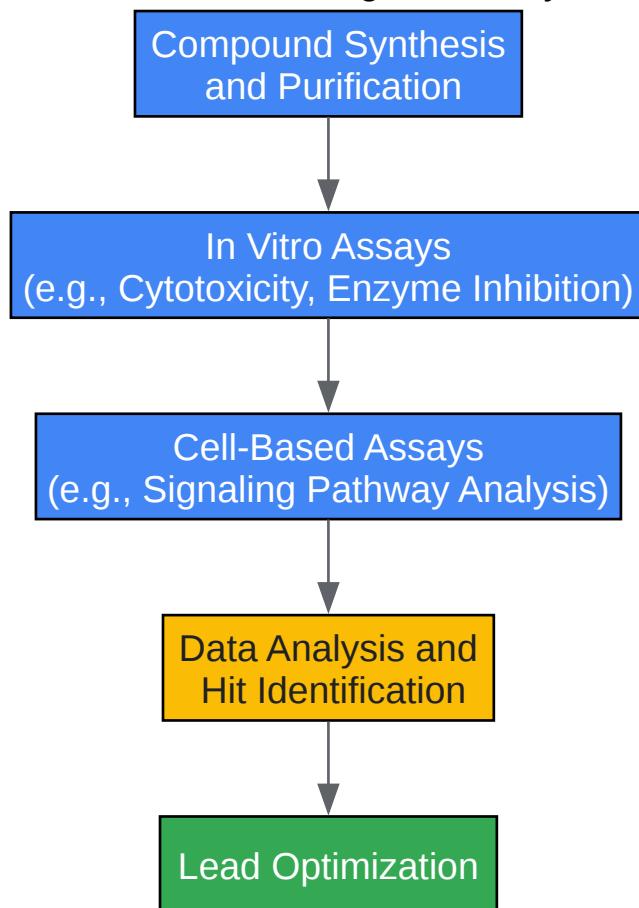
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, a strategy widely employed in medicinal chemistry[3]. The trifluoromethyl group, a key component of the trifluoroethoxy moiety, is particularly noted for enhancing metabolic stability and increasing lipophilicity, both of which are often desirable characteristics in drug candidates[3][5].

Phenols and phenolic ethers are significant scaffolds that recur in many FDA-approved small-molecule pharmaceuticals[6]. Given these attributes, **4-(2,2,2-Trifluoroethoxy)phenol** serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a known precursor in the synthesis of 2-Nitro-**4-(2,2,2-trifluoroethoxy)phenol**, an intermediate for various dyes, pesticides, and pharmaceuticals[3].

The logical relationship between the structural features of **4-(2,2,2-Trifluoroethoxy)phenol** and its utility in drug discovery is depicted below.



General Workflow for Biological Activity Screening

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